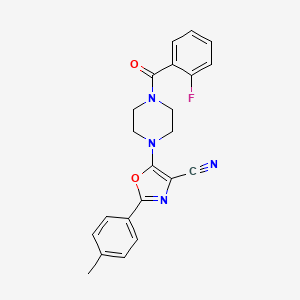

N,4-Dimethyl-N-(2-methylsulfanylethyl)piperazine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N,4-Dimethyl-N-(2-methylsulfanylethyl)piperazine-1-carboxamide” is a chemical compound with the CAS Number: 2375261-46-2 . It has a molecular weight of 231.36 . It is in liquid form .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “N,4-Dimethyl-N-(2-methylsulfanylethyl)piperazine-1-carboxamide”, has been a subject of recent research . Some of the methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The InChI Code for this compound is 1S/C10H21N3OS/c1-11-4-6-13(7-5-11)10(14)12(2)8-9-15-3/h4-9H2,1-3H3 . The InChI key is WOSMOLLHLXLROZ-UHFFFAOYSA-N .Chemical Reactions Analysis

While specific chemical reactions involving “N,4-Dimethyl-N-(2-methylsulfanylethyl)piperazine-1-carboxamide” are not mentioned in the search results, the synthesis methods mentioned earlier could provide insights into potential reactions .Physical And Chemical Properties Analysis

As mentioned earlier, “N,4-Dimethyl-N-(2-methylsulfanylethyl)piperazine-1-carboxamide” is a liquid at room temperature . It has a molecular weight of 231.36 . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Synthesis and Biological Activities

Antiviral and Therapeutic Applications : Substituted piperazines, including those structurally related to N,4-Dimethyl-N-(2-methylsulfanylethyl)piperazine-1-carboxamide, have been recognized for their significant antiviral properties. A study by El‐Faham et al. (2008) discussed the use of N-methylpiperazine for preparing unsymmetrical derivatives with potential anti-HIV properties, showcasing the relevance of piperazine derivatives in developing therapeutic agents (El‐Faham et al., 2008).

Antifungal and Herbicidal Activities : Research by Wang et al. (2016) demonstrated that carboxamide compounds containing piperazine and arylsulfonyl moieties exhibited superior antifungal activities compared to commercial fungicides. This study highlights the potential agricultural and pharmaceutical applications of piperazine-based compounds (Wang et al., 2016).

Chemical Synthesis and Material Science

Hyperbranched Polymers : A novel approach for synthesizing hyperbranched polymers from A2 and BB'2 type monomers was developed by Yan and Gao (2000), using 1-(2-aminoethyl)piperazine to divinyl sulfone. This research provides insights into the creation of new materials with applications in various industries (Yan & Gao, 2000).

Enantioselective Catalysis : Studies have also focused on the enantioselective properties of piperazine-derived catalysts. For instance, l-Piperazine-2-carboxylic acid derived N-formamide was shown to be a highly enantioselective Lewis basic catalyst for hydrosilylation of N-aryl imines, offering valuable methodologies for asymmetric synthesis (Wang et al., 2006).

Environmental Impact and Atmospheric Chemistry

Atmospheric Fate of Piperazine : Research by Ma et al. (2019) explored the role of piperazine in sulfuric acid-based new particle formation, providing insights into the atmospheric fate of piperazine. This study is crucial for understanding the environmental impact of piperazine, especially given its use in CO2 capture technologies (Ma et al., 2019).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the GHS05 and GHS07 pictograms . Hazard statements include H302, H312, H315, H318, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name |

N,4-dimethyl-N-(2-methylsulfanylethyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3OS/c1-11-4-6-13(7-5-11)10(14)12(2)8-9-15-3/h4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSMOLLHLXLROZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)N(C)CCSC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,4-Dimethyl-N-(2-methylsulfanylethyl)piperazine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

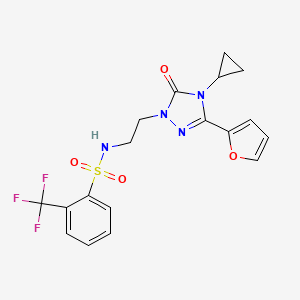

![2,4,7-Trimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2475779.png)

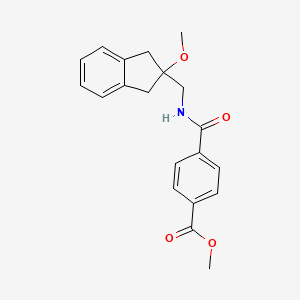

![1-(4-Fluorophenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2475785.png)

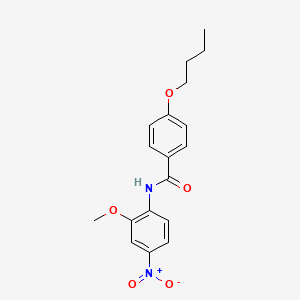

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone](/img/structure/B2475786.png)

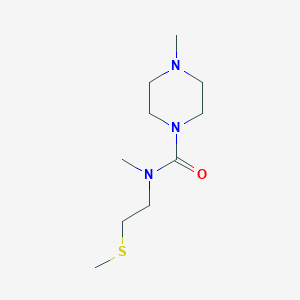

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2475791.png)

![Ethyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate](/img/structure/B2475793.png)

![[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2475796.png)